2-(Morpholin-4-ylcarbonothioyl)phenyl benzoate
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Overview
Description
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a morpholine ring, a carbothioyl group, and a phenyl benzoate moiety. This compound is often used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE typically involves the reaction of morpholine with a suitable thiocarbonyl compound, followed by the introduction of a phenyl benzoate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE may involve large-scale batch reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of automated systems for mixing and monitoring the reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from the reactions of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity. The carbothioyl group is particularly important for its reactivity, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE include:
- 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE
- 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE
- 2-METHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE .
Uniqueness
The uniqueness of 2-(MORPHOLINE-4-CARBOTHIOYL)PHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the carbothioyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C18H17NO3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] benzoate |
InChI |
InChI=1S/C18H17NO3S/c20-18(14-6-2-1-3-7-14)22-16-9-5-4-8-15(16)17(23)19-10-12-21-13-11-19/h1-9H,10-13H2 |
InChI Key |
QPNLTFAIMDEYNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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